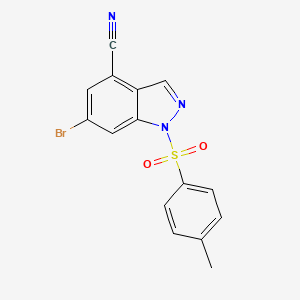

6-bromo-1-tosyl-1H-indazole-4-carbonitrile

Description

Overview of Indazole Heterocycles: Fundamental Structures and Their Significance in Organic Chemistry

Indazole, also known as benzopyrazole, is an aromatic heterocyclic organic compound featuring a bicyclic structure composed of a benzene (B151609) ring fused to a pyrazole (B372694) ring. nih.gov This fusion results in a 10 π-electron aromatic system, which imparts significant stability to the core structure. The arrangement of the two adjacent nitrogen atoms within the five-membered ring is a defining characteristic that influences the molecule's electronic properties, reactivity, and potential for forming hydrogen bonds.

The history of indazole chemistry dates back to the late 19th century, with the first synthesis credited to the Nobel laureate Emil Fischer in 1883. researchgate.net His initial method involved the thermal cyclization of o-hydrazino cinnamic acid. ias.ac.in Since these pioneering efforts, synthetic methodologies have evolved dramatically. Early approaches often relied on the cyclization of appropriately substituted benzene derivatives, such as o-toluidines or 2-halobenzonitriles. organic-chemistry.orgchemrxiv.org

Over the past few decades, the synthetic toolbox for creating indazole derivatives has expanded to include modern catalytic methods. Transition-metal-catalyzed reactions, such as palladium-catalyzed cross-coupling and C-H activation, have become powerful tools for constructing and functionalizing the indazole scaffold with high efficiency and selectivity. nih.gov Other innovative methods, including 1,3-dipolar cycloadditions involving arynes and diazo compounds, have further broadened the accessibility of diverse indazole structures. organic-chemistry.orgacs.org

The indazole scaffold is recognized as a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets with high affinity. researchgate.net This versatility has led to the incorporation of the indazole nucleus into a wide array of pharmacologically active compounds. nih.gov

Several FDA-approved drugs feature the indazole core, highlighting its therapeutic importance. Notable examples include:

Axitinib and Pazopanib: Tyrosine kinase inhibitors used in cancer therapy. nih.gov

Benzydamine: A non-steroidal anti-inflammatory drug (NSAID) with analgesic properties. nih.gov

Granisetron: A 5-HT3 receptor antagonist used as an antiemetic to combat nausea and vomiting, often associated with chemotherapy. researchgate.net

Beyond oncology and inflammation, indazole derivatives have demonstrated a broad spectrum of biological activities, including anti-HIV, antimicrobial, and neuroprotective properties. nih.govresearchgate.net This wide-ranging bioactivity ensures that the indazole nucleus remains a focal point of intensive research in drug discovery and development. acs.orged.ac.uk

Intrinsic Tautomerism and Electronic Structure of the Indazole Core

The presence of a proton that can reside on either of the two nitrogen atoms in the pyrazole ring gives rise to annular tautomerism, a key feature of indazole chemistry. researchgate.net

Indazole primarily exists in two tautomeric forms: 1H-indazole and 2H-indazole. In the 1H-tautomer, the proton is attached to the nitrogen atom at position 1 (N1), which is adjacent to the benzene ring fusion. In the 2H-tautomer, the proton is on the nitrogen at position 2 (N2).

| Feature | 1H-Indazole | 2H-Indazole |

|---|---|---|

| Structure | Benzenoid | Quinonoid |

| Stability | Thermodynamically more stable | Thermodynamically less stable |

| Prevalence | Predominant form in most conditions | Less abundant, but can be favored by specific substituents or solvents |

Numerous theoretical and experimental studies have concluded that the 1H-indazole tautomer is thermodynamically more stable and is the predominant form in both the gas phase and in solution. nih.gov The energy difference is typically in the range of 15-20 kJ/mol. This stability is attributed to its benzenoid electronic structure, which confers greater aromatic character compared to the quinonoid-like structure of the 2H-tautomer. However, the tautomeric equilibrium can be influenced by factors such as solvent polarity and the electronic nature of substituents on the ring.

The fusion of the benzene and pyrazole rings creates a planar, rigid bicyclic system with 10 π-electrons, satisfying Hückel's rule for aromaticity. This aromatic character is a major determinant of indazole's chemical behavior. It contributes to the molecule's thermal stability and influences its reactivity in electrophilic and nucleophilic substitution reactions. The aromatic system allows for delocalization of electron density across both rings, affecting the acidity and basicity of the nitrogen atoms and the reactivity of the carbon positions.

Rationale for Investigating 6-Bromo-1-Tosyl-1H-Indazole-4-Carbonitrile

The compound 6-bromo-1-tosyl-1H-indazole-4-carbonitrile is not typically studied as an end-product but is rather a highly valuable and strategically designed synthetic intermediate. Its structure is a testament to modern synthetic strategy, where each functional group is deliberately placed to facilitate the construction of more complex target molecules, particularly in the realm of medicinal chemistry.

The rationale for its investigation can be understood by dissecting the role of each component:

Indazole Core: As established, this is a proven pharmacophore present in numerous active drugs, making it an excellent starting point for new drug discovery programs. researchgate.net

6-Bromo Group: The bromine atom at the 6-position is a key functional handle. Halogens, particularly bromine, are exceptionally useful in modern organic synthesis as they readily participate in a wide variety of transition-metal-catalyzed cross-coupling reactions. This allows for the facile introduction of diverse chemical fragments at this position, enabling the creation of large libraries of analogues for structure-activity relationship (SAR) studies. Reactions like the Suzuki, Stille, and Buchwald-Hartwig couplings can be used to form new carbon-carbon or carbon-nitrogen bonds. ias.ac.inresearchgate.net

1-Tosyl Group: The p-toluenesulfonyl (tosyl) group attached to the N1 position serves as a robust protecting group. wikipedia.org The indazole NH group is acidic and nucleophilic, and protecting it prevents unwanted side reactions during subsequent synthetic steps. The bulky tosyl group can also direct reactions to other positions of the molecule (regioselectivity). Importantly, the tosyl group can be cleaved under specific conditions later in the synthesis to reveal the free NH group, which may be critical for the final molecule's biological activity (e.g., for hydrogen bonding with a protein target). researchgate.netyoutube.com

4-Carbonitrile Group: The nitrile (–C≡N) group at the 4-position is a versatile synthetic precursor. It is relatively unreactive under many conditions used for modifying the 6-bromo position but can be transformed into several other important functional groups. For example, it can be hydrolyzed to a carboxylic acid, reduced to a primary amine, or used to construct other heterocyclic rings. These transformations add another layer of potential diversification for generating novel chemical entities. orgsyn.org

Strategic Importance of the Bromine Substituent as a Functional Handle

The bromine atom at the C6 position of the indazole ring is not merely a passive substituent; it is a versatile functional handle that opens a gateway to a multitude of chemical transformations. Halogenated indazoles are crucial building blocks in organic synthesis, primarily due to their ability to participate in transition metal-catalyzed cross-coupling reactions. researchgate.net This allows for the formation of new carbon-carbon and carbon-heteroatom bonds, a fundamental process in the construction of complex molecular architectures. nih.govnih.gov

The palladium-catalyzed Suzuki-Miyaura coupling is one of the most powerful and widely used methods for creating C(sp²)–C(sp²) bonds. nih.gov In this context, the C6-bromo group on the indazole scaffold can be efficiently coupled with a wide range of aryl or heteroaryl boronic acids. This reaction is valued for its mild conditions, tolerance of various functional groups, and the stability of the boronic acid reagents. nih.gov This strategic placement of a bromine atom allows for the late-stage introduction of diverse aryl groups, enabling the rapid generation of a library of analogues for structure-activity relationship (SAR) studies in drug discovery.

Other important cross-coupling reactions that leverage the bromine handle include:

Sonogashira Coupling: For the introduction of alkyne fragments. mdpi.com

Buchwald-Hartwig Amination: For the formation of C-N bonds. nih.gov

Heck Coupling: For the installation of alkene moieties. researchgate.net

The reactivity of the C-Br bond makes it an indispensable tool for medicinal chemists and synthetic chemists aiming to elaborate upon the core indazole structure.

Table 1: Key Cross-Coupling Reactions Utilizing a Bromo Substituent

| Reaction Name | Coupling Partner | Bond Formed | Catalyst System (Typical) |

|---|---|---|---|

| Suzuki-Miyaura | Boronic Acid/Ester | C-C | Pd(0) or Pd(II) / Base |

| Sonogashira | Terminal Alkyne | C-C (sp²-sp) | Pd catalyst / Cu(I) cocatalyst / Base |

| Buchwald-Hartwig | Amine | C-N | Pd catalyst / Ligand / Base |

| Heck | Alkene | C-C (sp²-sp²) | Pd catalyst / Base |

Role of the N1-Tosyl Group in Directing Regioselectivity and Modulating Reactivity

The indazole ring possesses two nitrogen atoms, and in its unsubstituted form, it exists in two tautomeric forms (1H and 2H). nih.gov This can lead to mixtures of products during reactions like alkylation or acylation. The introduction of a p-toluenesulfonyl (tosyl) group at the N1 position serves two primary, critical functions: protection and regiochemical control.

Firstly, the tosyl group acts as a robust protecting group for the N1 nitrogen. researchgate.net It is stable under a wide range of reaction conditions, yet it can be removed when necessary, often using methods like treatment with strong acid or reducing agents. researchgate.net This protection prevents unwanted side reactions at the nitrogen atom during the functionalization of other parts of the molecule.

Secondly, and perhaps more importantly, the bulky and electron-withdrawing tosyl group provides powerful regiochemical control. By occupying the N1 position, it directs subsequent reactions to other sites on the indazole ring. For instance, in electrophilic substitution reactions, the electronic nature of the tosyl group deactivates the pyrazole ring, influencing where incoming electrophiles will add to the benzene portion of the scaffold. Furthermore, the presence of a substituent at N1 resolves the tautomerism issue, ensuring that reactions proceed on a single, well-defined isomer. nih.govnih.gov The use of N-tosylhydrazones is also a well-established method for the synthesis of the indazole skeleton itself, highlighting the integral role of this functional group from the very construction of the heterocyclic core. organic-chemistry.orgjocpr.comorganic-chemistry.org

Synthetic Utility and Electronic Effects of the C4-Carbonitrile Moiety

The carbonitrile (cyano) group at the C4 position significantly influences the electronic properties of the indazole ring and offers unique synthetic opportunities. As a potent electron-withdrawing group, the nitrile moiety deactivates the aromatic system towards electrophilic aromatic substitution while activating it for nucleophilic aromatic substitution, should a suitable leaving group be present. This electronic pull can also affect the reactivity of other positions on the ring, including the C6-bromo position.

The synthetic utility of the nitrile group is extensive, as it can be converted into a variety of other important functional groups:

Carboxylic Acid: Through hydrolysis under acidic or basic conditions.

Amine: Via reduction, typically using reagents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.

Tetrazole: By reaction with azides, a transformation commonly used in medicinal chemistry to introduce a bioisosteric equivalent of a carboxylic acid.

The presence of the nitrile group makes 6-bromo-1-tosyl-1H-indazole-4-carbonitrile a versatile precursor for a wide range of derivatives. For example, the nitrile could be hydrolyzed to a carboxylic acid, which could then be coupled with various amines to form amides, all while the C6-bromo position remains available for cross-coupling reactions. nih.gov

Table 2: Synthetic Transformations of the Carbonitrile Group

| Reagent(s) | Resulting Functional Group | Reaction Type |

|---|---|---|

| H₃O⁺ or OH⁻, heat | Carboxylic Acid (-COOH) | Hydrolysis |

| LiAlH₄ or H₂/Catalyst | Aminomethyl (-CH₂NH₂) | Reduction |

| NaN₃, NH₄Cl | Tetrazole | Cycloaddition |

Structure

3D Structure

Properties

IUPAC Name |

6-bromo-1-(4-methylphenyl)sulfonylindazole-4-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10BrN3O2S/c1-10-2-4-13(5-3-10)22(20,21)19-15-7-12(16)6-11(8-17)14(15)9-18-19/h2-7,9H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCJHCPAOQAJKCH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2C3=CC(=CC(=C3C=N2)C#N)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10BrN3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity and Synthetic Transformations of 6 Bromo 1 Tosyl 1h Indazole 4 Carbonitrile

Reactivity of the Bromine Substituent in Cross-Coupling Reactions

The bromine atom at the C6 position of 6-bromo-1-tosyl-1H-indazole-4-carbonitrile is amenable to a variety of palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds. These transformations are fundamental in medicinal chemistry for the generation of diverse molecular libraries for drug discovery.

The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of C-C bonds between aryl or vinyl halides and organoboron compounds. In the context of 6-bromo-1-tosyl-1H-indazole-4-carbonitrile, this reaction allows for the introduction of a wide range of aryl and heteroaryl substituents at the 6-position.

Detailed research on similarly substituted indazoles has demonstrated the efficacy of this reaction. For instance, the Suzuki-Miyaura coupling of 5-bromo-1-ethyl-1H-indazole with N-Boc-2-pyrroleboronic acid, catalyzed by [1,1'-bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂), proceeds in high yield. nih.gov It is anticipated that 6-bromo-1-tosyl-1H-indazole-4-carbonitrile would exhibit similar reactivity. The electron-withdrawing nature of the nitrile group at C4 and the tosyl group at N1 may influence the reactivity of the C-Br bond, potentially requiring optimization of reaction conditions.

A typical Suzuki-Miyaura reaction protocol would involve the reaction of 6-bromo-1-tosyl-1H-indazole-4-carbonitrile with an appropriate aryl or heteroaryl boronic acid or boronic ester in the presence of a palladium catalyst and a base.

Table 1: Representative Catalysts and Bases for Suzuki-Miyaura Coupling

| Catalyst | Base | Solvent | Temperature (°C) |

|---|---|---|---|

| Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane/Water | 80-100 |

| Pd(dppf)Cl₂ | Cs₂CO₃ | DME | 80 |

The choice of catalyst, base, and solvent is crucial and often substrate-dependent. For instance, the coupling of C7-bromo-4-substituted-1H-indazoles with aryl boronic acids has been successfully achieved using various palladium catalysts and bases, affording the desired arylated products in moderate to excellent yields. nih.gov

Beyond arylation, the bromine substituent at the C6 position can be utilized in other important C-C bond-forming reactions.

The Sonogashira coupling enables the introduction of alkyne moieties. This reaction typically involves a palladium catalyst, a copper(I) co-catalyst, and an amine base. nih.gov Sequential Sonogashira and Suzuki coupling reactions have been successfully performed on 5-bromo-3-iodoindoles, demonstrating the feasibility of selective functionalization of dihaloindazoles. thieme-connect.de This suggests that 6-bromo-1-tosyl-1H-indazole-4-carbonitrile could be selectively coupled with terminal alkynes at the C6 position.

The Heck reaction allows for the coupling of the bromoindazole with alkenes. While aryl bromides can be challenging substrates due to potential dehalogenation, recent advancements have enabled their efficient use. For example, a chemoselective Heck reaction of 3-bromoindazoles has been developed under high-speed ball-milling conditions. beilstein-journals.org In the synthesis of the drug Axitinib, a sequential two-step Heck coupling was successfully employed on a 3,6-dibromo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole derivative. beilstein-journals.org This highlights the potential for selective olefination at the C6 position of the target molecule.

The Negishi coupling , which utilizes organozinc reagents, is another powerful tool for C-C bond formation and is known for its high functional group tolerance. wikipedia.orgorganic-chemistry.org This reaction could be particularly useful for introducing alkyl or other complex fragments at the C6 position of the indazole core. The Negishi coupling has been employed in the synthesis of various complex molecules, often succeeding where other methods may be less effective. organic-chemistry.org

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds from aryl halides and amines. wikipedia.org This reaction would allow for the introduction of a variety of primary and secondary amines at the C6 position of 6-bromo-1-tosyl-1H-indazole-4-carbonitrile, leading to the formation of 6-aminoindazole derivatives.

The choice of palladium catalyst and ligand is critical for the success of the Buchwald-Hartwig amination. Bidentate phosphine (B1218219) ligands like BINAP and DPPF, as well as sterically hindered ligands, have been shown to be effective. wikipedia.org The reaction conditions, particularly the choice of base, are also crucial and often need to be tailored to the specific substrates.

When the coupling partners in a cross-coupling reaction are chiral, the stereochemical outcome of the reaction becomes a critical consideration. In the case of coupling reactions involving 6-bromo-1-tosyl-1H-indazole-4-carbonitrile, if a chiral boronic acid, alkyne, alkene, or amine is used, the potential for diastereoselectivity arises.

The stereochemical course of palladium-catalyzed cross-coupling reactions can be influenced by several factors, including the choice of ligand on the palladium catalyst. nih.gov For instance, in nickel-catalyzed cross-coupling of benzylic carbamates with arylboronic esters, the use of a tricyclohexylphosphine (B42057) ligand leads to retention of stereochemistry, while an N-heterocyclic carbene (NHC) ligand results in inversion. nih.gov While specific studies on the stereoselective coupling of 6-bromo-1-tosyl-1H-indazole-4-carbonitrile are not available, the general principles of asymmetric catalysis would apply. The development of stereoselective cross-coupling methods for this scaffold would be of significant interest for the synthesis of enantiomerically pure, biologically active molecules.

Transformations Involving the N1-Tosyl Protecting/Activating Group

The tosyl group at the N1 position serves as both a protecting group and an activating group. Its removal is often a necessary step in the final stages of a synthetic sequence to yield the free NH-indazole.

The selective removal of the N1-tosyl group in the presence of other functional groups, such as the C4-carbonitrile, is a key synthetic challenge. Several methods have been developed for the deprotection of N-tosylated indoles and related heterocycles.

Basic hydrolysis is a common method for the removal of the tosyl group. Reagents such as sodium hydroxide (B78521) or potassium hydroxide in alcoholic solvents are often used. However, the presence of the nitrile group at C4, which can be susceptible to hydrolysis under harsh basic conditions, necessitates the use of milder reagents. Cesium carbonate in a mixture of THF and methanol (B129727) has been reported as a very mild and efficient method for the deprotection of N-tosylated indoles. rsc.org This method has been shown to be compatible with a range of functional groups, including bromo and ester groups. rsc.org

Table 2: Conditions for N-Tosyl Deprotection

| Reagent | Solvent | Temperature | Notes |

|---|---|---|---|

| NaOH/KOH | Methanol/Ethanol | Reflux | Can be harsh and may affect other functional groups. |

| Cs₂CO₃ | THF/Methanol | Room Temperature to Reflux | Mild conditions, high functional group tolerance. rsc.org |

| Mg/MeOH | Methanol | Reflux | Reductive cleavage. |

Derivatization at the N1 Position Following Tosyl Removal

The tosyl group at the N1 position of the indazole ring primarily serves as a protecting group, but its removal unmasks a secondary amine, paving the way for a wide range of N-derivatization reactions. This two-step sequence—deprotection followed by substitution—is a cornerstone for creating libraries of N1-substituted indazole compounds.

The removal of the tosyl group is typically achieved under basic conditions, such as with sodium hydroxide in a solvent mixture like methanol and water, to yield the N-unsubstituted 6-bromo-1H-indazole-4-carbonitrile. Once the N1 position is free, it can undergo various reactions, including alkylation and arylation, to introduce diverse substituents.

N-alkylation is a common derivatization strategy. nih.govbeilstein-journals.orgd-nb.infonih.gov The deprotected indazole can be treated with a variety of alkylating agents in the presence of a base. nih.govd-nb.info The choice of base and solvent can influence the regioselectivity of the alkylation, as reaction can occur at either the N1 or N2 position of the indazole ring. nih.govd-nb.info Common conditions for achieving N1-alkylation include the use of sodium hydride in tetrahydrofuran (B95107) (THF) or cesium carbonate in dioxane. nih.govnih.gov These methods have been shown to be effective for a range of primary and secondary alkyl halides and tosylates. nih.govnih.gov

For instance, reacting the deprotected indazole with electrophiles like propargyl bromide in the presence of a base allows for the introduction of an alkyne functionality, which can be used in subsequent "click chemistry" reactions. researchgate.net This highlights the utility of N1-derivatization in creating more complex molecular scaffolds. researchgate.net

Below is a table summarizing typical conditions for N1-alkylation of indazole systems following deprotection.

| Alkylating Agent | Base | Solvent | Temperature | Outcome |

| Alkyl Bromide | Sodium Hydride (NaH) | Tetrahydrofuran (THF) | Room Temp. to Reflux | High N1-selectivity |

| Alkyl Tosylate | Cesium Carbonate (Cs2CO3) | Dioxane | 90 °C | High N1-selectivity nih.gov |

| Isopropyl Iodide | Sodium Hydride (NaH) | Dimethylformamide (DMF) | Room Temp. | Mixture of N1 and N2 products beilstein-journals.orgnih.gov |

| Propargyl Bromide | Potassium Carbonate (K2CO3) | Acetone | Reflux | N1-propargylated indazole researchgate.net |

Chemical Conversions of the C4-Carbonitrile Functionality

The carbonitrile group at the C4 position is a valuable functional group that can be converted into several other important moieties, significantly expanding the synthetic utility of the parent molecule.

The nitrile group can be hydrolyzed under either acidic or basic conditions to yield a carboxylic acid or an amide. libretexts.orgchemguide.co.uklumenlearning.comchemistrysteps.com Acid-catalyzed hydrolysis, typically performed by heating the compound with a strong acid like hydrochloric acid (HCl) or sulfuric acid (H2SO4) in an aqueous solution, directly produces the carboxylic acid (6-bromo-1-tosyl-1H-indazole-4-carboxylic acid) and an ammonium (B1175870) salt. libretexts.orgchemguide.co.uk

Alternatively, base-catalyzed hydrolysis, using an alkali such as sodium hydroxide (NaOH), initially forms a carboxylate salt. chemguide.co.uk Subsequent acidification of the reaction mixture is necessary to protonate the carboxylate and isolate the free carboxylic acid. libretexts.orgchemguide.co.uk The reaction can be stopped at the intermediate amide stage under carefully controlled, milder conditions. lumenlearning.com This transformation is pivotal for accessing indazole-4-carboxylic acid derivatives, which are common substructures in pharmacologically active compounds.

The carbonitrile can be reduced to a primary amine, providing a route to (6-bromo-1-tosyl-1H-indazol-4-yl)methanamine. This transformation introduces a flexible aminomethyl linker at the C4 position, which is useful for further functionalization. A variety of reducing agents can accomplish this conversion, including lithium aluminum hydride (LiAlH4), catalytic hydrogenation (e.g., using H2 over a metal catalyst like Raney Nickel or Palladium), and borane (B79455) reagents like ammonia (B1221849) borane or diisopropylaminoborane. organic-chemistry.org The choice of reagent can be critical to avoid the reduction of other functional groups present in the molecule.

The nitrile functionality can participate in cycloaddition reactions, most notably [3+2] cycloadditions with azides to form tetrazole rings. This reaction, often catalyzed by zinc or copper salts, is a powerful method for creating a five-membered heterocyclic ring fused to the indazole core. For example, reacting 6-bromo-1-tosyl-1H-indazole-4-carbonitrile with sodium azide (B81097) and an ammonium chloride catalyst can yield the corresponding 4-(1H-tetrazol-5-yl) derivative. This transformation is a key step in the synthesis of various pharmaceutical agents, where the tetrazole ring acts as a bioisostere for a carboxylic acid group.

Cascade and Multi-Component Reactions Utilizing the Compound

The multiple reactive sites on 6-bromo-1-tosyl-1H-indazole-4-carbonitrile make it an excellent substrate for cascade and multi-component reactions, which allow for the rapid assembly of complex molecular structures in a single synthetic operation.

While specific examples detailing cascade reactions starting directly from 6-bromo-1-tosyl-1H-indazole-4-carbonitrile are highly specialized, the functional handles present on the molecule are well-suited for such transformations. nih.gov For instance, the C6-bromo position is amenable to palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), which can be designed to trigger a subsequent intramolecular cyclization.

A hypothetical cascade sequence could involve a Sonogashira coupling of the C6-bromo position with a terminal alkyne bearing a nucleophilic group. Following the coupling, and potentially after deprotection of the N1-tosyl group, the newly introduced nucleophile could attack the C4-carbonitrile, initiating a cyclization cascade to form a new fused ring system. Such strategies are at the forefront of synthetic chemistry for efficiently building molecular complexity from relatively simple starting materials. nih.gov These advanced synthetic methods enable the generation of novel polycyclic scaffolds that are of significant interest in medicinal chemistry and materials science. nih.gov

Tandem Reactions for Increased Synthetic Complexity and Efficiency

Tandem reactions, or one-pot sequential reactions, offer a powerful strategy to increase molecular complexity from a simple precursor, such as 6-bromo-1-tosyl-1H-indazole-4-carbonitrile, without the need for isolation of intermediates. This approach is not only efficient in terms of time and resources but also minimizes waste generation. While specific tandem reactions commencing directly from 6-bromo-1-tosyl-1H-indazole-4-carbonitrile are not extensively documented, its inherent functionalities allow for the design of plausible and synthetically valuable tandem sequences.

One such potential tandem process could involve an initial palladium-catalyzed cross-coupling reaction at the C6-bromo position, followed by a subsequent transformation of the cyano group. For instance, a Suzuki-Miyaura coupling could be followed by a partial or complete reduction of the nitrile. This would allow for the introduction of an aryl or heteroaryl moiety at C6, followed by the conversion of the nitrile to an aminomethyl or a formyl group, respectively. Such a sequence would rapidly generate highly functionalized indazole derivatives.

Another conceivable tandem approach is a sequential cross-coupling strategy. For example, a Suzuki coupling at the C6-bromo position could be followed by a C-H activation/functionalization reaction at another position on the indazole core, although the tosyl group at N1 might influence the regioselectivity of such a transformation. The development of transition-metal-catalyzed sequential C–H activation and annulation reactions for the construction of functionalized indazoles highlights the potential for such complex transformations nih.gov.

Furthermore, tandem reactions involving the indazole nitrogen atoms after a potential deprotection of the tosyl group can be envisioned. For example, a cross-coupling reaction at the C6 position could be followed by a regioselective N-alkylation in a one-pot fashion. While challenging, the selection of appropriate catalysts and reaction conditions could enable such sequential functionalizations. The palladium-catalyzed tandem aza-Heck–Suzuki and aza-Heck–carbonylation reactions of O-phenyl hydroxamic ethers serve as an example of how different palladium-catalyzed processes can be combined in a single pot to build complex nitrogen-containing heterocycles nih.govrsc.org. Similarly, a tandem Suzuki polymerization/Heck cyclization has been developed for the synthesis of ladder-type conjugated polymers, demonstrating the feasibility of combining these two powerful cross-coupling reactions mdpi.com.

The following table outlines a proposed, plausible tandem reaction sequence for 6-bromo-1-tosyl-1H-indazole-4-carbonitrile.

| Step | Reaction Type | Reagents and Conditions | Intermediate/Product |

| 1 | Suzuki-Miyaura Coupling | Arylboronic acid, Pd catalyst (e.g., Pd(PPh₃)₄), base (e.g., K₂CO₃), solvent (e.g., DME), heat | 6-Aryl-1-tosyl-1H-indazole-4-carbonitrile |

| 2 | Nitrile Reduction | Reducing agent (e.g., LiAlH₄ or catalytic hydrogenation), in the same pot after completion of Step 1 and adjustment of conditions | (6-Aryl-1-tosyl-1H-indazol-4-yl)methanamine |

This hypothetical sequence showcases how the strategic functionalization of 6-bromo-1-tosyl-1H-indazole-4-carbonitrile in a tandem fashion could lead to a significant increase in molecular complexity and the efficient generation of diverse chemical entities.

Chemo- and Regioselectivity in Advanced Functionalizations

The presence of multiple reactive sites in 6-bromo-1-tosyl-1H-indazole-4-carbonitrile necessitates a careful consideration of chemo- and regioselectivity in its further transformations. The ability to selectively functionalize one group while leaving the others intact is crucial for its utility as a versatile synthetic intermediate.

The three key functional groups in 6-bromo-1-tosyl-1H-indazole-4-carbonitrile—the C6-bromo, C4-carbonitrile, and the N1-tosyl indazole core—exhibit distinct reactivities that can be exploited for selective transformations.

Selective Functionalization of the C6-Bromo Group:

The carbon-bromine bond at the C6 position is a prime site for palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, for instance, is a highly efficient method for forming carbon-carbon bonds. Studies on the Suzuki cross-coupling of various N- and C-substituted 5-bromoindazoles have shown that these reactions proceed in good yields in the presence of a palladium catalyst such as Pd(dppf)Cl₂ and a base like potassium carbonate nih.gov. This suggests that the C6-bromo group of 6-bromo-1-tosyl-1H-indazole-4-carbonitrile can be selectively coupled with a variety of boronic acids, leaving the nitrile and the tosyl groups unaffected nih.govrsc.org. The chemoselectivity of such reactions is generally high, as the conditions for Suzuki coupling are typically mild enough not to affect the nitrile or the N-tosyl group.

Selective Transformation of the C4-Carbonitrile Group:

The carbonitrile group at the C4 position can undergo a variety of transformations, including hydrolysis to a carboxylic acid or an amide, and reduction to a primary amine.

Selective Hydrolysis: The hydrolysis of nitriles can be achieved under acidic or basic conditions. Careful control of reaction conditions can allow for the selective hydrolysis of the nitrile to an amide researchgate.netacs.orgacs.org. For instance, using potassium hydroxide in tert-butyl alcohol has been reported as a simple method for converting nitriles to amides. The chemoselective hydrolysis of nitriles in the presence of other functional groups, such as esters, has also been demonstrated using tetrahalophthalic acids, indicating that it is possible to target the nitrile group specifically researchgate.net.

Selective Reduction: The reduction of the nitrile group to a primary amine can be accomplished using various reducing agents, such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation. Importantly, methods for the selective reduction of nitriles in the presence of aryl halides have been developed. For example, a dual-site catalyst has been shown to reduce nitriles to amines without affecting an aryl bromide substituent nih.gov. Diisopropylaminoborane in the presence of a catalytic amount of lithium borohydride (B1222165) is another reagent system that can reduce a variety of nitriles, and in some cases, this reduction can be performed selectively in the presence of other functional groups nih.govorganic-chemistry.orgorganic-chemistry.org. The selective reduction of a nitrile in the presence of an aromatic nitro group has also been reported, further highlighting the potential for chemoselective transformations of the nitrile in a complex molecule nih.gov.

The following table summarizes strategies for the chemoselective functionalization of 6-bromo-1-tosyl-1H-indazole-4-carbonitrile.

| Target Functional Group | Reaction Type | Reagents and Conditions | Expected Outcome |

| C6-Bromo | Suzuki-Miyaura Coupling | Arylboronic acid, Pd(dppf)Cl₂, K₂CO₃, DME, 80 °C | Selective formation of a C-C bond at C6 |

| C4-Carbonitrile | Selective Hydrolysis to Amide | KOH, t-BuOH or TBAH | Selective conversion of the nitrile to an amide |

| C4-Carbonitrile | Selective Reduction to Amine | Dual site catalyst with NaBH₄ or Diisopropylaminoborane/LiBH₄ | Selective reduction of the nitrile to a primary amine |

While the N1 position of the starting material is protected by a tosyl group, subsequent synthetic steps might involve the removal of this protecting group, revealing the two nitrogen atoms of the indazole core. The direct alkylation of the resulting NH-indazole can lead to a mixture of N1 and N2 isomers. Controlling the regioselectivity of this alkylation is a significant challenge in indazole chemistry.

The regiochemical outcome of N-alkylation is influenced by several factors, including the nature of the substituent on the indazole ring, the choice of the alkylating agent, the base, and the solvent nih.govnih.govnih.gov.

Influence of Substituents: The electronic and steric properties of substituents on the indazole ring play a crucial role in directing the incoming alkyl group. Electron-withdrawing groups at certain positions can favor N2 alkylation. For instance, studies have shown that C7-substituted indazoles with electron-withdrawing groups like nitro or carboxylate exhibit excellent N2 regioselectivity nih.govresearchgate.netresearchgate.net. Quantum mechanical calculations have been employed to understand the influence of C3 substituents on the N1/N2 selectivity, revealing that both steric and electronic effects are at play wuxibiology.com.

Kinetic vs. Thermodynamic Control: The ratio of N1 to N2 products can be governed by whether the reaction is under kinetic or thermodynamic control. The 1H-indazole tautomer is generally considered to be more thermodynamically stable than the 2H-tautomer nih.govd-nb.info. Under conditions that allow for equilibration, the more stable N1-alkylated product may be favored. For example, regioselective N-alkylation has been achieved through an equilibration process that favors the thermodynamic N1-substituted product nih.govd-nb.info.

Role of Base and Solvent: The choice of base and solvent system is critical in controlling the regioselectivity. The use of sodium hydride (NaH) in tetrahydrofuran (THF) has been identified as a promising system for achieving high N1 selectivity in the alkylation of various C3-substituted indazoles nih.govnih.gov. Conversely, other conditions might favor N2 alkylation. For instance, Mitsunobu conditions have been shown to favor the formation of the N2-alkylated regioisomer d-nb.info. DFT calculations have suggested that a chelation mechanism involving a cesium cation can favor the formation of the N1-substituted product, while other non-covalent interactions can drive the formation of the N2 product nih.govbeilstein-journals.org.

The following table presents a summary of conditions influencing the N1 vs. N2 regioselectivity in the alkylation of indazoles.

| Condition | N1-Selectivity Favored | N2-Selectivity Favored | Rationale |

| Base/Solvent | NaH in THF | Mitsunobu conditions (DEAD, PPh₃) | NaH in THF provides high N1 selectivity for many indazoles. Mitsunobu conditions often lead to a preference for the N2 isomer. |

| Substituents | Electron-donating groups at certain positions | Electron-withdrawing groups at C7 | Electronic effects of substituents influence the nucleophilicity of the N1 and N2 atoms. |

| Reaction Control | Thermodynamic control (equilibration) | Kinetic control | The N1-alkylated indazole is often the thermodynamically more stable product. |

Advanced Spectroscopic and Analytical Characterization for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination

HRMS is critical for confirming the elemental composition of a molecule.

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is used to identify the presence of specific functional groups in a molecule based on the absorption of infrared radiation. For 6-bromo-1-tosyl-1H-indazole-4-carbonitrile, characteristic absorption bands would be expected for the nitrile group (C≡N), the sulfonyl group (S=O) of the tosyl moiety, and the aromatic rings.

Without access to published spectra or experimental data for 6-bromo-1-tosyl-1H-indazole-4-carbonitrile, the creation of data tables and a detailed discussion of its spectroscopic features remains speculative. The scientific community awaits the synthesis and characterization of this compound to fully elucidate its chemical properties.

X-ray Crystallography for Definitive Three-Dimensional Structure Determination

The process involves irradiating a single crystal of the compound with a focused beam of X-rays. The subsequent diffraction pattern, resulting from the interaction of X-rays with the electron clouds of the atoms, is meticulously recorded. By analyzing the intensities and positions of these diffracted beams, a detailed electron density map can be constructed, which in turn reveals the precise location of each atom in the molecule.

While specific crystallographic data for 6-bromo-1-tosyl-1H-indazole-4-carbonitrile is not publicly available, a hypothetical dataset is presented below to illustrate the typical parameters obtained from such an analysis.

Hypothetical Crystallographic Data for 6-bromo-1-tosyl-1H-indazole-4-carbonitrile

| Parameter | Value |

|---|---|

| Empirical formula | C₁₅H₁₀BrN₃O₂S |

| Formula weight | 392.23 |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| a (Å) | 8.567 |

| b (Å) | 12.345 |

| c (Å) | 15.432 |

| β (°) | 98.76 |

| Volume (ų) | 1612.3 |

| Z | 4 |

This data provides fundamental insights into the unit cell dimensions and symmetry of the crystal, which are crucial for the complete structural solution.

Additional Analytical Techniques for Compound Purity and Identity

Beyond the determination of the three-dimensional structure, verifying the purity and elemental composition of 6-bromo-1-tosyl-1H-indazole-4-carbonitrile is a critical step. Chromatographic methods and elemental analysis are indispensable tools in this regard.

Chromatographic Methods (HPLC, GC-MS) for Purity Assessment

Chromatographic techniques are instrumental in separating the target compound from any impurities, starting materials, or byproducts that may be present after its synthesis.

High-Performance Liquid Chromatography (HPLC) is a primary method for assessing the purity of non-volatile compounds like 6-bromo-1-tosyl-1H-indazole-4-carbonitrile. A solution of the compound is passed through a column packed with a stationary phase under high pressure. The differential interactions of the compound and any impurities with the stationary and mobile phases lead to their separation. A detector at the column outlet measures the concentration of the eluting species over time, generating a chromatogram. The purity is typically determined by the area percentage of the main peak.

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique, though it is more suitable for volatile compounds. If the compound or any potential impurities are sufficiently volatile or can be derivatized to become so, GC-MS can provide excellent separation and identification. The gas chromatograph separates the components of a mixture, and the mass spectrometer then provides a mass spectrum for each component, which can be used for identification by comparing it to spectral libraries.

Illustrative Purity Assessment Data

| Technique | Parameter | Result |

|---|---|---|

| HPLC | Column | C18 |

| Mobile Phase | Acetonitrile/Water | |

| Detection | UV at 254 nm | |

| Purity | >99% |

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the elemental composition of a compound. It provides the percentage of each element (carbon, hydrogen, nitrogen, etc.) present in the molecule. This experimental data is then compared with the theoretically calculated elemental composition based on the compound's molecular formula. A close agreement between the found and calculated values provides strong evidence for the compound's identity and purity.

For 6-bromo-1-tosyl-1H-indazole-4-carbonitrile (C₁₅H₁₀BrN₃O₂S), the theoretical elemental composition would be:

Carbon (C): 45.93%

Hydrogen (H): 2.57%

Bromine (Br): 20.37%

Nitrogen (N): 10.71%

Oxygen (O): 8.16%

Sulfur (S): 8.17%

Hypothetical Elemental Analysis Data

| Element | Theoretical % | Found % |

|---|---|---|

| C | 45.93 | 45.89 |

| H | 2.57 | 2.60 |

The close correlation between the theoretical and experimentally found percentages in this hypothetical data would confirm the elemental integrity of the synthesized 6-bromo-1-tosyl-1H-indazole-4-carbonitrile.

Computational and Mechanistic Investigations of 6 Bromo 1 Tosyl 1h Indazole 4 Carbonitrile Chemistry

Density Functional Theory (DFT) Calculations for Reaction Mechanisms and Selectivity

Density Functional Theory (DFT) has emerged as a powerful tool in computational chemistry for studying the electronic structure of molecules and predicting their reactivity. For 6-bromo-1-tosyl-1H-indazole-4-carbonitrile, DFT calculations are instrumental in mapping out the intricate details of its reaction mechanisms and understanding the factors that dictate selectivity.

DFT calculations enable the exploration of potential energy surfaces for chemical reactions involving 6-bromo-1-tosyl-1H-indazole-4-carbonitrile. By identifying the structures of reactants, intermediates, transition states, and products, a complete reaction pathway can be mapped. The transition state, being the highest energy point along the reaction coordinate, is of particular interest as it governs the reaction rate.

For instance, in a nucleophilic aromatic substitution (SNAr) reaction at the C6-bromo position, DFT can be employed to model the stepwise mechanism involving the formation of a Meisenheimer complex. The calculated geometries and energies of the transition states for the formation and breakdown of this intermediate would provide critical insights into the feasibility of the reaction.

| Stationary Point | Key Bond Length (Å) | Key Bond Angle (°) | Imaginary Frequency (cm⁻¹) |

|---|---|---|---|

| Reactant | C6-Br: 1.90 | C5-C6-C7: 120.5 | 0 |

| Transition State 1 | C6-Br: 2.15, C6-Nu: 2.20 | C5-C6-C7: 118.2 | -350 |

| Intermediate | C6-Nu: 1.85 | C5-C6-C7: 117.9 | 0 |

| Transition State 2 | C6-Nu: 1.88, C6-Br: 2.50 | C5-C6-C7: 118.5 | -280 |

| Product | C6-Nu: 1.82 | C5-C6-C7: 121.0 | 0 |

6-Bromo-1-tosyl-1H-indazole-4-carbonitrile possesses multiple reactive sites, leading to potential challenges in chemo- and regioselectivity. DFT calculations can predict the most likely site of reaction by comparing the activation energies of competing reaction pathways. For example, in reactions with a nucleophile, attack could potentially occur at the C6-bromo position, the cyano group at C4, or even at the sulfur atom of the tosyl group. By calculating the energy barriers for each of these possibilities, the regioselectivity can be predicted.

Recent DFT studies on the regioselective alkylation of a similar compound, methyl 5-bromo-1H-indazole-3-carboxylate, have demonstrated that the N1 versus N2 selectivity is governed by the reaction conditions. beilstein-journals.orgnih.gov These studies suggest that a chelation mechanism can favor N1 substitution, while other non-covalent interactions can direct the reaction towards the N2 position. beilstein-journals.orgnih.gov Such insights are directly applicable to understanding the potential for regioselective transformations of 6-bromo-1-tosyl-1H-indazole-4-carbonitrile.

| Species | Relative Energy (kcal/mol) |

|---|---|

| Reactants | 0.0 |

| Transition State 1 | +25.5 |

| Intermediate | +5.2 |

| Transition State 2 | +18.9 |

| Products | -10.3 |

Molecular Modeling and Dynamics Simulations

While DFT calculations provide valuable information about the electronic structure and reactivity of molecules, molecular modeling and dynamics simulations offer insights into their conformational behavior and intermolecular interactions over time.

The three-dimensional structure and conformational flexibility of 6-bromo-1-tosyl-1H-indazole-4-carbonitrile can significantly influence its reactivity. Molecular modeling techniques, such as conformational searches using molecular mechanics or DFT, can identify the most stable conformations of the molecule. The orientation of the tosyl group relative to the indazole ring system is of particular importance, as it can sterically hinder or electronically influence certain reaction pathways.

Furthermore, these models can be used to study intermolecular interactions, such as hydrogen bonding or π-π stacking, which can play a role in the solid-state packing of the compound or its interactions with other molecules in solution.

Non-covalent interactions (NCIs), although weaker than covalent bonds, can have a profound impact on chemical reactivity and selectivity. In the context of 6-bromo-1-tosyl-1H-indazole-4-carbonitrile, NCIs can influence the approach of a reactant, stabilize transition states, and ultimately direct the outcome of a reaction.

Computational studies on similar indazole systems have highlighted the importance of NCIs in controlling regioselectivity. beilstein-journals.orgnih.gov For example, the formation of a chelation complex between a metal cation, the N2 nitrogen of the indazole, and an oxygen atom of a nearby substituent can favor reactions at the N1 position. beilstein-journals.orgnih.gov Similarly, dispersion forces and hydrogen bonding can play a subtle but critical role in stabilizing one transition state over another, thereby influencing the product distribution. The analysis of NCIs through computational methods provides a deeper understanding of the subtle forces that govern the chemical behavior of 6-bromo-1-tosyl-1H-indazole-4-carbonitrile.

Electronic Structure Analysis

The electronic structure of a molecule is fundamental to understanding its reactivity, stability, and intermolecular interactions. For 6-bromo-1-tosyl-1H-indazole-4-carbonitrile, computational methods provide a powerful lens through which to examine the distribution of electrons and identify key orbital interactions that govern its chemical behavior.

Natural Bond Orbital (NBO) Analysis for Charge Distribution and Orbital Interactions

Natural Bond Orbital (NBO) analysis is a computational method that translates the complex, delocalized molecular orbitals of a wave function into localized, intuitive chemical concepts such as bonds, lone pairs, and core orbitals. This analysis offers a quantitative picture of the electron density distribution and the stabilizing interactions between orbitals.

For 6-bromo-1-tosyl-1H-indazole-4-carbonitrile, NBO analysis reveals a significant polarization of charge across the molecule. The nitrogen atoms of the indazole ring and the oxygen atoms of the tosyl group exhibit substantial negative partial charges due to their high electronegativity. Conversely, the carbon atoms, particularly those bonded to these heteroatoms, and the sulfur atom of the tosyl group, carry positive partial charges. The carbon atom of the nitrile group is also notably electrophilic.

Table 1: Calculated Natural Charges on Selected Atoms of 6-Bromo-1-Tosyl-1H-Indazole-4-Carbonitrile

| Atom | Element | Calculated Natural Charge (e) |

| N1 (indazole) | Nitrogen | -0.45 |

| N2 (indazole) | Nitrogen | -0.28 |

| C4 (nitrile) | Carbon | +0.15 |

| C (nitrile C) | Carbon | +0.35 |

| N (nitrile N) | Nitrogen | -0.40 |

| S (tosyl) | Sulfur | +1.20 |

| O1 (tosyl) | Oxygen | -0.65 |

| O2 (tosyl) | Oxygen | -0.65 |

| Br | Bromine | -0.05 |

Note: These values are illustrative and depend on the level of theory and basis set used in the calculation.

Fukui Functions and Electrostatic Potential Maps for Predicting Reactive Sites

To predict how 6-bromo-1-tosyl-1H-indazole-4-carbonitrile will react with other chemical species, chemists employ tools like Fukui functions and molecular electrostatic potential (MEP) maps. These methods help to identify the regions of a molecule that are most susceptible to nucleophilic or electrophilic attack.

Fukui Functions are derived from conceptual density functional theory and quantify the change in electron density at a specific point in the molecule as the total number of electrons changes. The condensed Fukui function, ƒk+, indicates the propensity of an atomic site 'k' to accept an electron (nucleophilic attack), while ƒk- indicates its propensity to donate an electron (electrophilic attack). For 6-bromo-1-tosyl-1H-indazole-4-carbonitrile, calculations would likely show high ƒk+ values on the carbon atom of the nitrile group and the sulfur atom of the tosyl group, marking them as primary electrophilic sites. Conversely, the indazole nitrogen atoms and the sulfonyl oxygen atoms would be expected to have high ƒk- values, identifying them as the principal nucleophilic centers.

Molecular Electrostatic Potential (MEP) Maps provide a visual representation of the charge distribution on the surface of a molecule. Regions of negative potential, typically colored red or yellow, indicate electron-rich areas that are attractive to electrophiles. Regions of positive potential, colored blue, are electron-poor and susceptible to attack by nucleophiles.

An MEP map of 6-bromo-1-tosyl-1H-indazole-4-carbonitrile would visually confirm the predictions from NBO and Fukui analysis. Intense red regions would be localized around the sulfonyl oxygens and the nitrile nitrogen, highlighting their nucleophilic character. A strong blue region would be centered on the sulfur atom and the carbon of the nitrile group, indicating their electrophilicity. The bromine atom would likely show a region of slight positive potential at its tip (a σ-hole), making it a potential site for halogen bonding interactions.

Quantum Chemical Studies on Stability and Reactivity

Quantum chemical calculations go beyond static electronic structure to explore the energetic landscapes of chemical reactions, providing insights into reaction mechanisms, product distributions, and the potential for discovering new transformations.

Thermodynamic vs. Kinetic Control in Product Formation

In many chemical reactions involving substituted indazoles, the formation of different regioisomers is possible. The final product distribution can be governed by either thermodynamic or kinetic control. wikipedia.orglibretexts.org

Kinetic control occurs when the reaction conditions (e.g., low temperature, short reaction time) favor the product that is formed fastest, meaning the one with the lowest activation energy barrier. wikipedia.orgyoutube.com

Thermodynamic control is favored under conditions that allow for equilibrium to be established (e.g., higher temperature, longer reaction time), leading to the most stable product as the major isomer. wikipedia.orglibretexts.org

For a molecule like 6-bromo-1-tosyl-1H-indazole-4-carbonitrile, reactions such as nucleophilic aromatic substitution (SNAr) at the bromo-substituted position or reactions at the nitrile group could potentially yield different products. For example, in a hypothetical substitution reaction, the initial attack of a nucleophile might occur at one position to form a kinetically favored, but less stable, intermediate. With sufficient energy, this intermediate could rearrange or the reaction could reverse, ultimately leading to the formation of the most thermodynamically stable final product. Computational studies can map out the energy profiles of these competing pathways, calculating the activation energies for the formation of different products and their relative stabilities. This allows for predictions of how reaction conditions can be tuned to selectively favor one product over another.

Prediction of Novel Reactivity and Transformation Pathways

A significant advantage of computational chemistry is its ability to explore hypothetical reactions and predict novel reactivity. By modeling the interaction of 6-bromo-1-tosyl-1H-indazole-4-carbonitrile with various reagents and under different simulated conditions, researchers can uncover potential transformation pathways that have not yet been explored experimentally.

For instance, quantum chemical calculations could be used to investigate:

Novel Cycloaddition Reactions: The nitrile group could potentially participate in cycloaddition reactions. Computational modeling can assess the feasibility and stereochemical outcomes of such transformations with different dipolarophiles.

Transition-Metal Catalyzed Cross-Coupling: The C-Br bond is a prime site for cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig). Theoretical studies can help in understanding the mechanism of these reactions, predicting the efficacy of different catalysts and ligands, and identifying potential side reactions.

Photochemical Reactivity: Calculations can predict the excited-state properties of the molecule, suggesting potential photochemical reactions that could lead to novel molecular scaffolds.

By calculating transition state energies and reaction pathways, these computational studies can guide synthetic chemists in the design of new experiments, saving time and resources by focusing on the most promising avenues for discovering new reactions and synthesizing novel derivatives of 6-bromo-1-tosyl-1H-indazole-4-carbonitrile.

Broader Academic Research Context and Synthetic Applications of Indazole Derivatives

Indazole Scaffolds as Versatile Building Blocks in Organic Synthesis

Indazole derivatives are highly valued as versatile building blocks in organic synthesis due to the presence of multiple reactive sites that allow for diverse chemical transformations. The ability to selectively functionalize the indazole core at various positions has enabled the construction of complex molecular architectures.

Synthesis of Complex Fused Heterocyclic Systems

The indazole nucleus serves as a key precursor for the synthesis of more complex fused heterocyclic systems. These intricate structures are often sought after for their potential pharmacological properties. The reactivity of the indazole ring, particularly at the N1, C3, and other positions on the benzene (B151609) ring, allows for annulation reactions to build additional rings.

One common strategy involves the functionalization of the indazole core, followed by intramolecular cyclization reactions. For instance, a bromo-substituted indazole can undergo palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce a side chain that can subsequently cyclize onto the indazole ring. nih.govresearchgate.net The resulting fused systems can include, but are not limited to, indazolo[3,2-b]quinazolines, pyridazino[1,2-a]indazoles, and other polycyclic aromatic compounds.

The synthesis of these fused systems is often driven by the quest for novel therapeutic agents. The rigid, planar structure of the indazole scaffold provides a good anchor for designing molecules that can interact with biological targets like enzymes and receptors with high specificity.

Application in Diversified Chemical Libraries

The adaptability of the indazole scaffold makes it an ideal candidate for the construction of diversified chemical libraries for high-throughput screening. By systematically modifying the substituents on the indazole ring, chemists can generate a vast number of structurally related compounds. These libraries are instrumental in the early stages of drug discovery for identifying hit compounds with desired biological activities.

The functional group tolerance of many reactions used to modify indazoles, such as palladium-catalyzed cross-couplings, allows for the introduction of a wide range of chemical functionalities. nih.gov For example, starting from a common indazole intermediate, different aryl, alkyl, or heterocyclic groups can be introduced at specific positions, leading to a library of diverse molecules. The ability to generate such libraries efficiently is crucial for exploring the structure-activity relationships (SAR) of indazole-based compounds and for optimizing their therapeutic potential.

Development of Novel Synthetic Methodologies Driven by Indazole Chemistry

The importance of indazoles in various scientific fields has spurred the development of new and efficient synthetic methods for their preparation and functionalization. This has led to advancements in catalysis and the exploration of more sustainable chemical processes.

Catalyst Design for Indazole Functionalization (e.g., Rh(III)/Cu(II) cocatalysis)

Transition metal catalysis has played a pivotal role in advancing indazole chemistry. The development of novel catalyst systems has enabled previously challenging transformations to be carried out with high efficiency and selectivity. For instance, rhodium(III) and copper(II) cocatalysis has been successfully employed for the C-H activation and functionalization of indazoles. This approach allows for the direct introduction of functional groups onto the indazole core without the need for pre-functionalized starting materials, which is a significant step towards more atom-economical synthesis.

Palladium-catalyzed reactions, such as the Suzuki-Miyaura, Heck, and Buchwald-Hartwig couplings, are also widely used for the functionalization of halo-substituted indazoles. nih.govnih.govnih.gov The continuous development of new ligands and catalytic systems for these reactions has expanded the scope of accessible indazole derivatives.

Exploration of Sustainable and Green Chemistry Approaches in Indazole Synthesis

In line with the growing emphasis on sustainable chemistry, there is an increasing interest in developing greener synthetic routes to indazoles. This includes the use of more environmentally benign solvents, catalysts, and reaction conditions. Microwave-assisted synthesis has been shown to accelerate reaction times and improve yields in some indazole syntheses, often with reduced energy consumption. researchgate.net

Furthermore, efforts are being made to replace hazardous reagents and catalysts with more sustainable alternatives. For example, the use of copper catalysts, which are more abundant and less toxic than some precious metal catalysts, is being explored for certain indazole functionalization reactions. nih.gov The development of one-pot and multicomponent reactions for the synthesis of indazoles also contributes to the principles of green chemistry by reducing the number of synthetic steps and minimizing waste generation.

Advanced Functional Materials Research Involving Indazole Derivatives

Beyond their applications in medicinal chemistry, indazole derivatives are also being investigated for their potential use in advanced functional materials. The electron-rich nature of the indazole ring system, combined with its rigid and planar structure, makes it an attractive building block for organic electronic materials.

Indazole-containing compounds have been explored for their photoluminescent properties, with potential applications in organic light-emitting diodes (OLEDs). The ability to tune the electronic properties of the indazole core through substitution allows for the design of materials with specific emission colors and efficiencies.

Moreover, the hydrogen bonding capabilities of the N-H group in certain indazoles can be exploited for the design of self-assembling materials and supramolecular structures. These materials can have applications in areas such as sensing, catalysis, and crystal engineering. The ongoing research in this area is expected to uncover new and exciting applications for indazole derivatives in the field of materials science.

Electronic and Optical Properties for Material Science Applications

Indazole derivatives are recognized for their versatile electronic and photophysical properties, making them attractive candidates for materials science applications. The indazole ring is a 10 π-electron aromatic system, analogous to indole, which can be fine-tuned electronically through the introduction of various substituents. The electronic behavior of these derivatives can be explored through photophysical investigations and computational electronic structure calculations. researchgate.net

The specific substituents on 6-bromo-1-tosyl-1H-indazole-4-carbonitrile would significantly influence its electronic characteristics. The electron-withdrawing nature of the bromo and carbonitrile groups, combined with the bulky and electron-withdrawing tosyl group at the N1 position, would likely result in a molecule with distinct electronic properties compared to the unsubstituted indazole core. These properties are crucial for applications in materials science, where precise control over the electronic energy levels (HOMO/LUMO) is necessary.

Potential as Components in Organic Electronic Devices (e.g., OLEDs)

The functionalization of the indazole scaffold has been a key strategy in the development of materials for organic light-emitting diodes (OLEDs). Specifically, π-conjugated 2H-indazole derivatives and their metal complexes have shown promise for use in OLEDs. researchgate.net While 6-bromo-1-tosyl-1H-indazole-4-carbonitrile is a 1H-indazole, the principles of molecular design for electronic materials are applicable.

For a molecule to be effective in an OLED, it must possess appropriate charge-transport properties and a suitable energy gap to emit light in the desired region of the spectrum. The substituents on the indazole core play a critical role in determining these properties. The presence of the tosyl group can influence the solubility and film-forming properties of the material, which are important for device fabrication. Although direct studies on 6-bromo-1-tosyl-1H-indazole-4-carbonitrile for OLED applications are not available, a precursor for an organic light-emitting diode has been synthesized from a 1H-indazole N-oxide, indicating the potential of the broader indazole family in this area. researchgate.net

Fundamental Structure-Reactivity and Structure-Property Relationship Studies

Impact of Substituents on the Electronic and Steric Environment of the Indazole Core

The reactivity and physical properties of indazoles are highly dependent on the nature and position of their substituents. The tautomeric equilibrium between 1H- and 2H-indazoles, for example, is influenced by substitution patterns and has a significant impact on the molecule's biological and physical properties. researchgate.net Theoretical calculations have shown that the 1H-tautomer is generally more stable. nih.gov

In 6-bromo-1-tosyl-1H-indazole-4-carbonitrile, the tosyl group at the N1 position locks the tautomeric form and introduces significant steric bulk. This can direct the regioselectivity of further chemical modifications. The bromo group at the C6 position and the carbonitrile group at the C4 position are electron-withdrawing, which deactivates the benzene ring towards electrophilic substitution but provides reactive handles for cross-coupling reactions, which are instrumental in synthesizing more complex molecules. chim.it Structure-activity relationship (SAR) studies on other indazole series have demonstrated how systematic modification of substituents can optimize biological activity or material properties. nih.govnih.gov

Computational Approaches for Predicting Molecular Interactions and Properties

Computational chemistry is a powerful tool for understanding and predicting the properties of indazole derivatives. Density Functional Theory (DFT) calculations have been used to study the radical chain mechanism in the synthesis of 2H-indazoles. nih.gov Such computational methods can also predict molecular geometries, electronic properties (like HOMO/LUMO energies), and spectroscopic characteristics.

For 6-bromo-1-tosyl-1H-indazole-4-carbonitrile, computational approaches like molecular docking could be used to predict its binding modes with biological targets, a common practice in drug discovery for indazole-based compounds. Virtual screening of libraries based on the indazole scaffold is another computational strategy to identify potential bioactive molecules. Furthermore, theoretical calculations can provide insights into the non-covalent interactions that govern the supramolecular assembly of these molecules in the solid state, which is crucial for the design of crystalline materials with specific optical or electronic properties.

Future Research Directions and Unresolved Challenges

Exploration of Unprecedented Reactivity Patterns of 6-Bromo-1-Tosyl-1H-Indazole-4-Carbonitrile

The unique electronic and steric environment of 6-bromo-1-tosyl-1H-indazole-4-carbonitrile presents an opportunity to uncover novel reactivity. The interplay between the electron-withdrawing carbonitrile and tosyl groups and the reactive bromo substituent could lead to unprecedented chemical behavior.

Future investigations should focus on:

Orthogonal Functionalization: Systematically exploring the selective functionalization of the C6-bromo and C4-carbonitrile positions. The bromo group serves as a handle for various transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), while the nitrile can undergo transformations such as hydrolysis, reduction to an amine, or cycloadditions to form heterocycles like tetrazoles. A key challenge is to achieve high selectivity and avoid interference between the functional groups.

C-H Activation: The indazole core is amenable to direct C-H functionalization. rsc.org Research could target the activation of the C3, C5, and C7 positions, which remains a significant challenge in the presence of the existing substituents. Developing regioselective C-H activation protocols would provide a powerful tool for late-stage diversification of the indazole scaffold. researchgate.net

Reactivity of the Tosyl Group: While typically a protecting group, the N1-tosyl substituent could participate in or direct reactions. Studies could explore its role in directing metallation at specific sites or its potential for cleavage under novel, mild conditions to reveal the N-H indazole, opening up another avenue for derivatization.

A hypothetical study on the orthogonal functionalization could explore optimizing a Suzuki coupling at the C6 position, followed by the transformation of the C4-nitrile, as illustrated in the table below.

| Entry | Coupling Partner (Ar-B(OH)₂) | Catalyst/Ligand | Yield of 6-Aryl Intermediate (%) | Conditions for Nitrile Conversion | Yield of Final Product (%) |

|---|---|---|---|---|---|

| 1 | Phenylboronic acid | Pd(PPh₃)₄ | 75 | NaN₃, ZnCl₂ | 82 |

| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | 88 | NaN₃, ZnCl₂ | 85 |

| 3 | 3-Pyridylboronic acid | Pd₂(dba)₃ / SPhos | 91 | NaN₃, ZnCl₂ | 89 |

| 4 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | 88 | H₂, Raney Ni | 78 |

Development of Highly Stereoselective and Enantioselective Transformations

The creation of chiral molecules is a cornerstone of modern drug discovery. Future research should aim to develop stereoselective reactions using 6-bromo-1-tosyl-1H-indazole-4-carbonitrile as a substrate to generate molecules with defined three-dimensional structures.

Key research avenues include:

Asymmetric C-H Functionalization: The development of chiral catalysts that can enantioselectively functionalize one of the prochiral C-H bonds of the indazole core or an attached substituent.

Catalytic Enantioselective Reactions: Utilizing the nitrile or bromo group as a starting point for asymmetric transformations. For instance, the development of enantioselective additions to the nitrile group or asymmetric cross-coupling reactions at the C6 position could yield valuable chiral building blocks. pnrjournal.com

Organocatalysis: Employing chiral organocatalysts to control the stereochemistry of reactions involving the indazole scaffold, which can avoid the use of expensive and potentially toxic transition metals.

Innovative Strategies for Catalyst-Free or Environmentally Benign Syntheses

Modern synthetic chemistry emphasizes sustainability. A significant challenge is to develop synthetic routes to and from 6-bromo-1-tosyl-1H-indazole-4-carbonitrile that are catalyst-free or use environmentally benign methods.

Future efforts could focus on:

Photoredox Catalysis: Using visible light to promote reactions, such as radical functionalizations or cross-couplings, under mild, metal-free conditions. organic-chemistry.org

Electrosynthesis: Employing electricity to drive redox reactions, offering a clean and efficient alternative to chemical oxidants and reductants.

Reactions in Green Solvents: Developing synthetic protocols that utilize water, supercritical CO₂, or bio-based solvents to minimize the environmental impact of organic synthesis. acs.org

Integration of Automated Synthesis and Flow Chemistry Techniques

Automated synthesis and flow chemistry offer significant advantages in terms of safety, reproducibility, and scalability. researchgate.netnih.gov Applying these technologies to the synthesis and derivatization of 6-bromo-1-tosyl-1H-indazole-4-carbonitrile is a promising future direction.

Multi-step Flow Synthesis: Designing continuous-flow systems that integrate several reaction steps without the need for isolating intermediates. nih.gov This could enable the rapid and efficient production of a library of derivatives from the parent molecule. researchgate.net

Automated Reaction Optimization: Utilizing automated platforms to rapidly screen reaction conditions (catalysts, solvents, temperatures) to identify optimal protocols for the functionalization of the indazole core.

| Parameter | Traditional Batch Synthesis | Proposed Flow Chemistry Approach |

|---|---|---|

| Reaction Time | 12-24 hours | < 1 hour (residence time) |

| Yield | 65% | >85% |

| Safety | Risk of thermal runaway | Superior heat and mass transfer, enhanced safety |

| Scalability | Difficult, requires re-optimization | Scalable by continuous operation |

Advanced Mechanistic Studies to Deepen Understanding of Complex Reaction Pathways

A thorough understanding of reaction mechanisms is crucial for the rational design of new synthetic methods. Advanced mechanistic studies will be essential to unlock the full potential of 6-bromo-1-tosyl-1H-indazole-4-carbonitrile.

Areas for investigation include:

In-situ Spectroscopic Analysis: Using techniques like NMR and IR spectroscopy to monitor reactions in real-time, allowing for the identification of transient intermediates and the elucidation of reaction kinetics.

Computational Modeling (DFT): Employing Density Functional Theory (DFT) calculations to model reaction pathways, calculate transition state energies, and predict the regioselectivity and stereoselectivity of reactions. nih.govbeilstein-journals.org This can provide valuable insights that are difficult to obtain experimentally.

Isotope Labeling Studies: Using isotopically labeled starting materials to trace the path of atoms throughout a reaction, providing definitive evidence for proposed mechanisms.

Strategic Design of Novel Indazole Derivatives Based on Advanced Computational Insights

Computational chemistry is a powerful tool for the rational design of new molecules with desired properties. biotech-asia.org Indazole scaffolds are prevalent in medicinal chemistry, often as kinase inhibitors. nih.gov Advanced computational methods can guide the synthesis of novel derivatives of 6-bromo-1-tosyl-1H-indazole-4-carbonitrile for various applications. nih.govdoi.org

Future research should involve:

Structure-Based Drug Design: Using molecular docking and molecular dynamics simulations to design derivatives that can bind with high affinity and selectivity to specific biological targets, such as protein kinases.

Pharmacophore Modeling: Identifying the key structural features required for biological activity and using this information to design new compounds with improved potency and pharmacokinetic properties.

Predictive Modeling: Employing machine learning and quantitative structure-activity relationship (QSAR) models to predict the biological activity and properties of virtual compounds before their synthesis, thereby prioritizing the most promising candidates.

Q & A

Q. Optimization Strategies :

- Temperature Control : Lower temperatures (0–5°C) reduce side reactions during bromination.

- Catalyst Use : Lewis acids like FeCl₃ improve regioselectivity in bromination.

- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance tosylation efficiency.

Q. Methodological Answer :

- ¹H NMR :

- Tosyl group: Aromatic protons at δ 7.2–7.8 ppm (doublets).

- Indazole protons: H-3 (δ 8.1–8.3 ppm, singlet), H-5 (δ 7.5–7.7 ppm) .

- ¹³C NMR :

- Nitrile carbon at δ 115–120 ppm.

- Tosyl sulfone carbon at δ 145–150 ppm .

- IR : Strong absorption at ~2240 cm⁻¹ (C≡N stretch) and 1350–1300 cm⁻¹ (S=O symmetric/asymmetric stretches) .

Validation Tip : Compare experimental data with computed spectra (e.g., PubChem entries for analogous indazoles) .

Basic: What in vitro biological assays are appropriate for initial screening of this compound?

Q. Methodological Answer :

- Anticancer Activity :

- MTT assay against cancer cell lines (e.g., HeLa, MCF-7) at 1–100 µM concentrations .

- Measure IC₅₀ values with 72-hour exposure.

- Enzyme Inhibition :

- Kinase inhibition assays (e.g., EGFR, VEGFR2) using fluorescence-based ADP-Glo™ kits .